molecular formula C17H15N3O5S B15103819 Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B15103819
M. Wt: 373.4 g/mol
InChI Key: BDSHKZCSADJVDT-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a hybrid heterocyclic compound combining a 1,3-thiazole core with a substituted quinoline moiety. The thiazole ring features an ethoxycarbonyl group at position 4 and a carboxamide-linked 4-hydroxy-6-methoxyquinoline group at position 2.

Properties

Molecular Formula

C17H15N3O5S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-[(6-methoxy-4-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H15N3O5S/c1-3-25-16(23)13-8-26-17(19-13)20-15(22)11-7-18-12-5-4-9(24-2)6-10(12)14(11)21/h4-8H,3H2,1-2H3,(H,18,21)(H,19,20,22)

InChI Key

BDSHKZCSADJVDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Derivative: The starting material, 4-hydroxy-6-methoxyquinoline, is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Coupling with Thiazole: The quinoline derivative is then coupled with a thiazole moiety through a carbonylation reaction. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline or thiazole derivatives.

Scientific Research Applications

Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets within cells. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the thiazole ring can interact with enzymes, inhibiting their activity and affecting various metabolic pathways. These interactions contribute to the compound’s antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity at Position 2 of the Thiazole Ring

The target compound’s unique quinoline-derived substituent distinguishes it from other ethyl thiazole-4-carboxylate derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound [(4-Hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino C₁₉H₁₇N₃O₅S 415.42 High aromaticity, potential for H-bonding via quinoline hydroxyl/methoxy groups
Ethyl 2-methyl-1,3-thiazole-4-carboxylate Methyl C₇H₉NO₂S 171.21 Simplified structure; limited steric hindrance
Ethyl 2-morpholino-1,3-thiazole-4-carboxylate Morpholino C₁₀H₁₄N₂O₃S 242.29 Enhanced solubility due to polar morpholine group
Ethyl 2-adamantyl-1,3-thiazole-4-carboxylate Adamantyl C₁₆H₂₁NO₂S 291.40 High lipophilicity; adamantyl improves metabolic stability
Ethyl 2-(4-pyridinyl)-1,3-thiazole-5-carboxylate 4-Pyridinyl C₁₁H₁₀N₂O₂S 250.28 Basic pyridine nitrogen enables pH-dependent solubility
Key Observations:
  • Quinoline vs. Adamantyl/Pyridinyl: The target compound’s quinoline group introduces a larger aromatic system compared to adamantyl (steric bulk) or pyridinyl (basic nitrogen). This may enhance binding to aromatic-rich biological targets (e.g., kinases) but reduce solubility .
  • Hydrogen Bonding: The 4-hydroxy and 6-methoxy groups on the quinoline moiety provide H-bond donor/acceptor sites, unlike non-polar substituents (e.g., methyl or adamantyl) .
  • Synthetic Complexity: Introducing the quinoline carboxamide requires multi-step synthesis, including acyl chloride formation and coupling (similar to procedures in ), whereas methyl or morpholino derivatives are simpler to prepare .
SAR Trends:
  • Aromatic Substituents: Pyridinyl and quinoline groups may improve target affinity in enzyme inhibition due to π-stacking interactions.
  • Polar Groups: Morpholino substituents enhance aqueous solubility, critical for bioavailability .
  • Lipophilic Groups : Adamantyl and methyl groups increase membrane permeability but may reduce solubility .

Biological Activity

Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

\text{Ethyl 2 4 hydroxy 6 methoxyquinolin 3 yl carbonyl amino}-1,3-thiazole-4-carboxylate}

This structure incorporates a thiazole ring, a quinoline moiety, and various functional groups that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. The presence of the thiazole moiety enhances the interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth.
  • Enzyme Inhibition : Similar compounds have shown effectiveness in inhibiting enzymes such as DNA gyrase and topoisomerase, which are critical for bacterial DNA replication and transcription. This suggests that this compound may exhibit similar inhibitory effects.
  • Cytotoxicity Against Cancer Cells : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. The compound's structure may facilitate binding to specific cancer-related targets, leading to cell cycle arrest and subsequent cell death.

Antimicrobial Activity

A study investigated a series of thiazole derivatives for their activity against Mycobacterium tuberculosis. While specific data on this compound was not available, related compounds demonstrated significant activity with MIC values as low as 0.06 µg/ml against M. tuberculosis .

Cytotoxicity Studies

In vitro studies have shown that compounds with similar structures can effectively inhibit the growth of various cancer cell lines. For instance, thiazole derivatives have been reported to induce apoptosis in MKN-45 gastric cancer cells through mechanisms involving c-Met inhibition . This suggests that this compound may also possess anticancer properties.

Case Studies

  • Study on Quinoline Derivatives : Research highlighted the potential of quinoline-based compounds in treating infections caused by resistant bacteria. The study found that modifications to the quinoline structure could enhance its efficacy against various pathogens .
  • Thiazole Compounds in Cancer Therapy : A recent study focused on thiazole derivatives that showed promise as selective c-Met inhibitors in cancer therapy. Compounds similar to this compound were evaluated for their ability to induce apoptosis and inhibit tumor growth .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AntimicrobialMIC against M. tuberculosis: 0.06 µg/ml
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of DNA gyrase

Q & A

Basic: What are the key steps for synthesizing Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate?

Methodological Answer:
The synthesis involves two primary steps:

Thiazole Core Formation : Start with ethyl 2-aminothiazole-4-carboxylate derivatives. For example, hydrazinyl thiazole intermediates (e.g., Ethyl 2-hydrazinyl-1,3-thiazole-4-carboxylate) can be synthesized via nucleophilic substitution or condensation reactions under mild conditions (ethanol/water, 60–80°C) .

Quinoline Coupling : React the thiazole intermediate with 4-hydroxy-6-methoxyquinoline-3-carbonyl chloride. This requires activating the quinoline moiety via acyl chloride formation (using thionyl chloride or oxalyl chloride) followed by coupling in anhydrous dichloromethane with a base (e.g., triethylamine) to form the amide bond .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is typically used .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:
X-ray diffraction studies are critical for confirming the stereochemistry and hydrogen-bonding networks:

  • Data Collection : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 113 K) to minimize thermal motion .
  • Structure Solution : Employ SHELX programs (SHELXD for phasing, SHELXL for refinement). For challenging cases (e.g., twinned crystals), use the TWIN/BASF commands in SHELXL to refine twin laws .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., O—H⋯O/N) using Mercury or PLATON. Graph set analysis (e.g., Etter’s formalism) helps classify motifs like R22(8)R_2^2(8) rings, common in quinoline-thiazole systems .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6 to identify key groups:
    • Thiazole C4-carboxylate (δ ~165–170 ppm in 13C^{13}\text{C}) .
    • Quinoline aromatic protons (δ 7.5–8.5 ppm in 1H^1\text{H}) .
  • IR : Look for amide C=O (~1680 cm1^{-1}) and quinoline O-H (~3200 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and fragments (e.g., cleavage at the amide bond) .

Advanced: How to address discrepancies in synthetic yields across different protocols?

Methodological Answer:
Contradictions often arise from:

  • Reaction Conditions : Optimize solvent polarity (e.g., DMF vs. THF) and temperature. For example, cyclization reactions may require strict anhydrous conditions to prevent hydrolysis of intermediates .
  • Catalyst Selection : Screen Lewis acids (e.g., ZnCl2_2) for quinoline-thiazole coupling. Comparative studies show ZnCl2_2 improves yields by 15–20% over MgCl2_2 .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted acyl chloride). Adjust stoichiometry (1.2–1.5 equiv. quinoline derivative) to minimize residuals .

Advanced: What computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase enzymes). The quinoline moiety often binds to ATP pockets via π-π stacking .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. PubChem data (e.g., CID 67618342) provide baseline physicochemical properties .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Basic: How to optimize purification for high-purity samples?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for >98% purity. For scale-up, switch to flash chromatography with gradient elution .
  • Recrystallization : Ethyl acetate/hexane (1:3) yields needle-like crystals. For polymorph control, vary cooling rates (0.5–2°C/min) .

Advanced: How to resolve ambiguities in hydrogen bonding networks from crystallographic data?

Methodological Answer:

  • Difference Fourier Maps : Locate missing H atoms (e.g., hydroxyl protons) using SHELXE’s iterative refinement .
  • Validation Tools : Check with checkCIF/PLATON for symmetry errors. For disordered H-bonds, apply restraints (ISOR/DFIX) during refinement .
  • Comparative Analysis : Overlay with similar quinoline-thiazole structures (e.g., CSD entries) to identify conserved motifs .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the quinoline moiety .
  • Solubility : Lyophilize and store as a solid. Avoid DMSO (promotes hydrolysis of the ester group) .

Advanced: How to validate synthetic routes using green chemistry principles?

Methodological Answer:

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for amide coupling (similar polarity, lower toxicity) .
  • Atom Economy : Compare stepwise vs. one-pot syntheses. For example, Biginelli-like multicomponent reactions reduce waste by 30–40% .
  • Catalysis : Use enzymatic catalysts (e.g., lipases) for ester hydrolysis steps to improve selectivity .

Advanced: How to analyze electronic effects of substituents on reactivity?

Methodological Answer:

  • DFT Calculations : Compute Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites. The methoxy group on quinoline enhances electron density at C3, facilitating acylation .
  • Hammett Plots : Correlate substituent σ values with reaction rates (e.g., electron-withdrawing groups on quinoline accelerate amide coupling) .

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